molecular formula C10H12O3 B12670001 t-Butylquinone oxide CAS No. 10476-73-0

t-Butylquinone oxide

Cat. No.: B12670001
CAS No.: 10476-73-0
M. Wt: 180.20 g/mol
InChI Key: ZMTGGXREUMKXBC-UHFFFAOYSA-N
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Description

t-Butylquinone oxide: is a synthetic organic compound characterized by its quinone structure with a tert-butyl group attached Quinones are a class of organic compounds known for their redox properties and are widely used in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Butylquinone oxide typically involves the oxidation of t-butylhydroquinone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature. The reaction yields this compound as a yellow crystalline solid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and solvents is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: t-Butylquinone oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced back to t-butylhydroquinone using reducing agents like sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Higher oxidation state quinones.

    Reduction: t-Butylhydroquinone.

    Substitution: Various substituted quinones depending on the reagents used.

Scientific Research Applications

t-Butylquinone oxide has a wide range of applications in scientific research:

    Chemistry: Used as a redox catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in cellular redox processes and as a model compound for understanding quinone-related biological activities.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its cytotoxic effects on cancer cells.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of t-Butylquinone oxide involves its redox properties. It can undergo redox cycling, where it alternates between its oxidized and reduced forms. This redox cycling can generate reactive oxygen species, which can interact with cellular components such as DNA, proteins, and lipids. The compound’s ability to form covalent bonds with nucleophilic groups in proteins and DNA is also a key aspect of its mechanism of action.

Comparison with Similar Compounds

    Benzoquinone: Similar redox properties but lacks the tert-butyl group.

    Naphthoquinone: Larger aromatic system, different redox potential.

    Anthraquinone: Even larger aromatic system, used in different industrial applications.

Uniqueness: t-Butylquinone oxide is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and solubility. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

10476-73-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-tert-butyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

InChI

InChI=1S/C10H12O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,8-9H,1-3H3

InChI Key

ZMTGGXREUMKXBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C2C(C1=O)O2

Origin of Product

United States

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